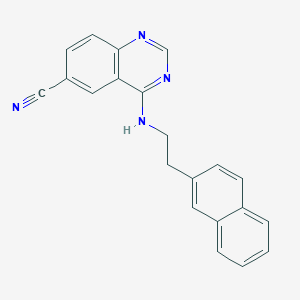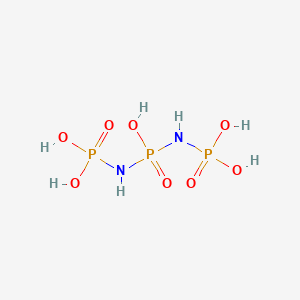
Diimidotriphosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diimidotriphosphoric acid is a compound that belongs to the class of imidophosphoric acids. These compounds are characterized by the presence of NH groups that interconnect phosphorus atoms in condensed phosphates, formally replacing bridging oxygen atoms. This compound is formed through the hydrolysis of trimetaphosphimic acid, resulting in the opening of the P3N3 ring structure .
Preparation Methods
Diimidotriphosphoric acid can be synthesized through various methods. One common approach involves the hydrolysis of trimetaphosphimic acid. This reaction leads to the formation of this compound by ring opening. The reaction conditions typically involve the presence of water and temperatures above 120°C . Another method includes the ammonolysis of cyclophosphates followed by recyclization and rearrangement reactions
Chemical Reactions Analysis
Diimidotriphosphoric acid undergoes various chemical reactions, including hydrolysis and decomposition. The hydrolysis of trimetaphosphimic acid leads to the formation of this compound, which can further decompose into unknown crystalline compounds at temperatures above 120°C . Common reagents used in these reactions include water and ammonia. The major products formed from these reactions are polyphosphates and ammonia or ammonium ions .
Scientific Research Applications
Diimidotriphosphoric acid has several scientific research applications. It has been described as a catalyst for various reactions, such as the Oxa-Pictet–Spengler reaction, Mannich reactions, and N–O acetalizations . The compound’s ability to form hydrogen bonds within and between stacks of rod-shaped anions makes it a promising precursor for the synthesis of oxonitridophosphates at moderate temperatures . Additionally, this compound and its derivatives have been investigated for their potential use in solvent extraction processes, particularly in the extraction of americium .
Mechanism of Action
The mechanism of action of diimidotriphosphoric acid involves its ability to form hydrogen bonds and its decomposition into various polyphosphates and ammonia or ammonium ions. The compound’s molecular targets and pathways are primarily related to its role as a precursor for the synthesis of oxonitridophosphates and other related compounds . The formation of hydrogen bonds within and between stacks of rod-shaped anions plays a crucial role in its stability and reactivity .
Comparison with Similar Compounds
Diimidotriphosphoric acid can be compared to other imidophosphoric acids and their salts. Similar compounds include oxonitridophosphates, imidonitridophosphates, and oxoimidophosphates . These compounds share the characteristic NH groups that interconnect phosphorus atoms, replacing bridging oxygen atoms. this compound is unique in its ability to form hydrogen bonds within and between stacks of rod-shaped anions, making it a promising precursor for the synthesis of oxonitridophosphates at moderate temperatures .
Properties
CAS No. |
15177-81-8 |
|---|---|
Molecular Formula |
H7N2O8P3 |
Molecular Weight |
255.99 g/mol |
IUPAC Name |
[[hydroxy-(phosphonoamino)phosphoryl]amino]phosphonic acid |
InChI |
InChI=1S/H7N2O8P3/c3-11(4,1-12(5,6)7)2-13(8,9)10/h(H7,1,2,3,4,5,6,7,8,9,10) |
InChI Key |
JCALBVZBIRXHMQ-UHFFFAOYSA-N |
Canonical SMILES |
N(P(=O)(NP(=O)(O)O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7,9-bis(1,1-dimethylethyl)-](/img/structure/B13437568.png)
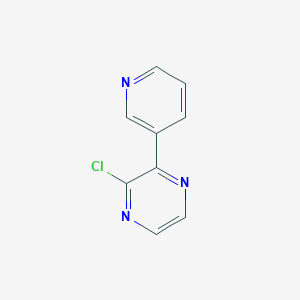

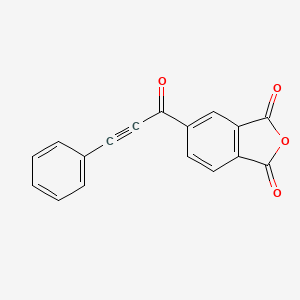
![1,1'-[Chloro(4-methoxyphenyl)ethenylidene]bis[4-(phenylmethoxy)benzene](/img/structure/B13437593.png)
![1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)-](/img/structure/B13437595.png)

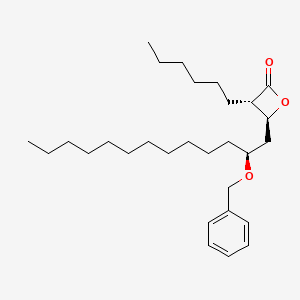

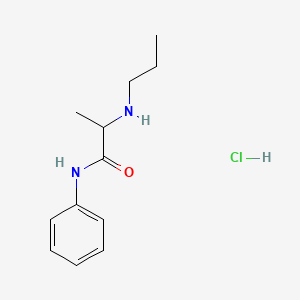
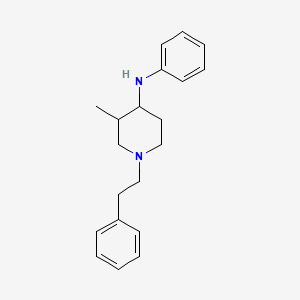
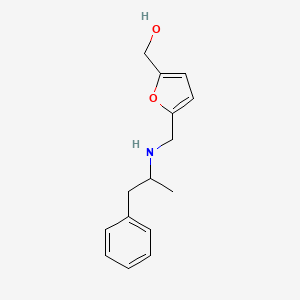
![tetrasodium;(2R)-2-[4,7,10-tris[(1R)-1-carboxylatoethyl]-1,4,7,10-tetrazacyclododec-1-yl]propanoate](/img/structure/B13437643.png)
